molecular formula C17H18ClFN4O B2814409 2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797656-45-1

2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2814409
CAS No.: 1797656-45-1
M. Wt: 348.81
InChI Key: LXCNJPOKFUTRDQ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a pyrrolidinyl-pyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides .

Scientific Research Applications

2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c1-11-8-13(22-17(21-11)23-6-2-3-7-23)10-20-16(24)14-5-4-12(19)9-15(14)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCNJPOKFUTRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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